molecular formula C21H22F3N5 B2799912 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine CAS No. 861207-66-1

1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine

Cat. No.: B2799912
CAS No.: 861207-66-1
M. Wt: 401.437
InChI Key: YPQUQKZKHXGKBG-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common core structure in many pharmaceutical and recreational drugs . It also contains a trifluoromethyl group, which is often used in drug design for its bioactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, trifluoromethyl groups are known to influence the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Heterocyclic Analogues and Their Applications

Heterocyclic compounds, similar in structure to 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine, have been extensively studied for various applications. For instance, heterocyclic analogues of chlorcyclizine, which share structural motifs with the compound , have demonstrated potent hypolipidemic activity. These studies highlight the potential of such compounds in lowering serum lipid levels significantly, showcasing their relevance in medical chemistry for developing new therapeutic agents (Ashton et al., 1984).

Antimicrobial and Antitumor Activities

Several derivatives of triazole, a core structure in the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal that triazole derivatives can exhibit good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents. Moreover, specific triazole derivatives bearing piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, indicating their potential application in cancer therapy (Bektaş et al., 2010); (Yurttaş et al., 2014).

Synthesis and Evaluation of Novel Derivatives

Research has also focused on the synthesis and pharmacological evaluation of novel derivatives of piperazine, including compounds with structural similarities to this compound. These efforts aim at discovering compounds with enhanced biological activities, such as antidepressant and antianxiety properties. The chemical synthesis, characterization, and biological evaluation of these compounds are crucial steps in the development of new therapeutic agents with potential applications in mental health (Kumar et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

This compound acts as a serotonergic releasing agent . It interacts with serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged signaling of serotonin, which can lead to various physiological effects.

Biochemical Pathways

The compound primarily affects the serotonergic pathway . By increasing the release of serotonin, it can influence various downstream effects such as mood regulation, sleep, appetite, and cognition.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Properties

IUPAC Name

1-methyl-4-[[5-phenyl-3-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5/c1-27-11-13-28(14-12-27)15-19-20(16-5-3-2-4-6-16)25-26-29(19)18-9-7-17(8-10-18)21(22,23)24/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQUQKZKHXGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(N=NN2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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